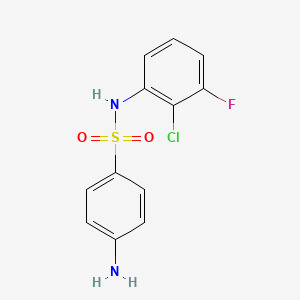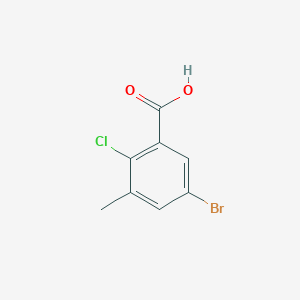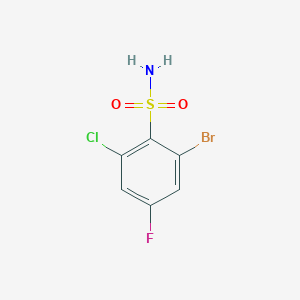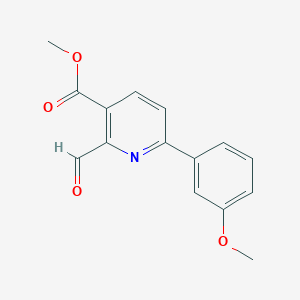
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzenesulfonamide moiety. This compound has a molecular formula of C12H10ClFN2O2S and a molecular weight of 300.7364032 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-chloro-3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide
- 4-amino-N-(4-fluorophenyl)benzenesulfonamide
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Comparison: Compared to similar compounds, 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups in the ortho and meta positions, respectively, can enhance its stability and interaction with molecular targets .
Eigenschaften
Molekularformel |
C12H10ClFN2O2S |
|---|---|
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-12-10(14)2-1-3-11(12)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2 |
InChI-Schlüssel |
ZXLUBRIKFQGXJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)

![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)

![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13001521.png)



![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)

